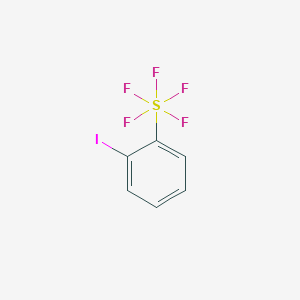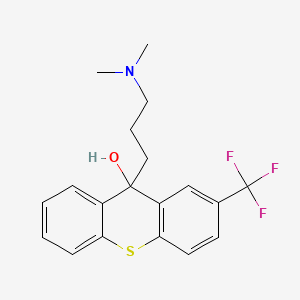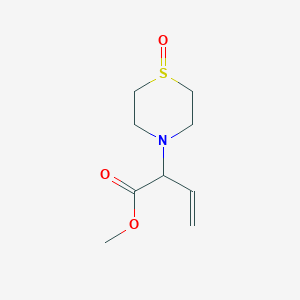
Methyl 2-(1-oxidothiomorpholino)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-oxidothiomorpholino)but-3-enoate is an organic compound that features a thiomorpholine ring with an oxidized sulfur atom and a but-3-enoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-oxidothiomorpholino)but-3-enoate typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is oxidized using an oxidizing agent such as hydrogen peroxide or a peracid.
Esterification: The final step involves the esterification of the oxidized thiomorpholine with but-3-enoic acid or its derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-oxidothiomorpholino)but-3-enoate undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives with reduced sulfur oxidation state.
Substitution: Various substituted thiomorpholine and ester derivatives.
Applications De Recherche Scientifique
Methyl 2-(1-oxidothiomorpholino)but-3-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-oxidothiomorpholino)but-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The oxidized sulfur atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar ester group but different substituents.
Methyl 2-oxobut-3-enoate: Similar ester group but lacks the thiomorpholine ring.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Similar ester group but different substituents.
Uniqueness
Methyl 2-(1-oxidothiomorpholino)but-3-enoate is unique due to the presence of the oxidized thiomorpholine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H15NO3S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
methyl 2-(1-oxo-1,4-thiazinan-4-yl)but-3-enoate |
InChI |
InChI=1S/C9H15NO3S/c1-3-8(9(11)13-2)10-4-6-14(12)7-5-10/h3,8H,1,4-7H2,2H3 |
Clé InChI |
IPFPUBSKHHCIBI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C=C)N1CCS(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


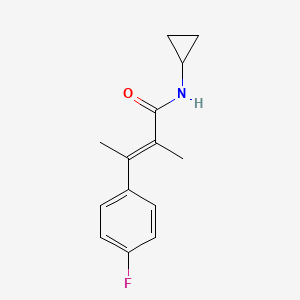
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

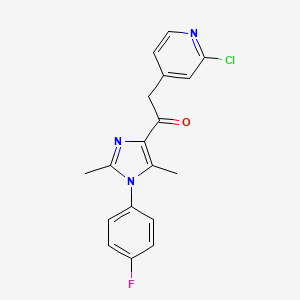
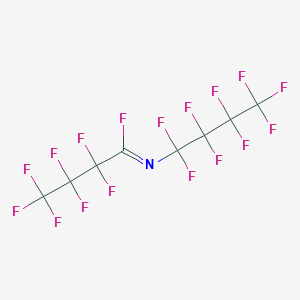
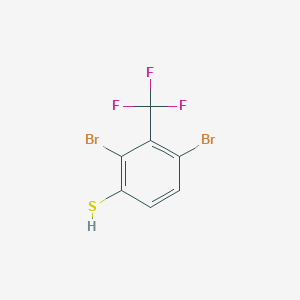
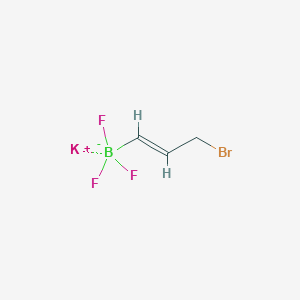
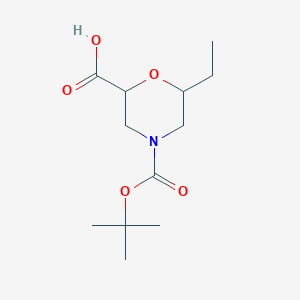
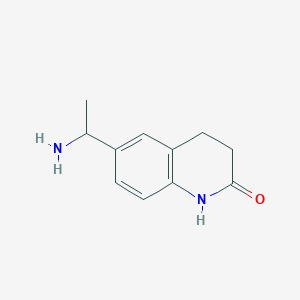

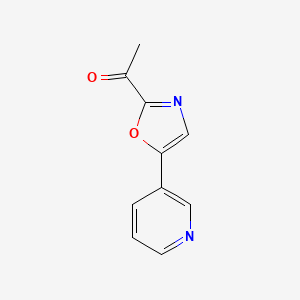
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
